An In-depth Technical Guide to the Basic Properties of 2-(2-Fluorophenyl)propan-2-amine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2-(2-Fluorophenyl)propan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 2-(2-Fluorophenyl)propan-2-amine hydrochloride, a fluorinated analog of phenethylamine. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to offer a robust framework for its characterization. We delve into the theoretical underpinnings of its basicity, influenced by the electronic effects of the ortho-fluoro substituent, and provide detailed, field-proven protocols for the experimental determination of its key physicochemical parameters, including pKa and solubility. Furthermore, a representative synthetic pathway is detailed, equipping researchers with the necessary knowledge to approach this compound in a laboratory setting.
Introduction and Molecular Overview
2-(2-Fluorophenyl)propan-2-amine, also known as ortho-fluoroamphetamine (2-FA) in its base form, is a substituted phenethylamine.[1] As a member of this class, it shares a core structure with compounds known to interact with the central nervous system.[2] The hydrochloride salt form enhances its stability and aqueous solubility, making it more suitable for research and analytical applications.[3] The presence and position of the fluorine atom on the phenyl ring are critical, as halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and consequently its biological activity.[3] This guide focuses on the fundamental basicity and related properties of the hydrochloride salt, which are crucial for understanding its behavior in aqueous solutions, predicting its physiological disposition, and developing analytical methods.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-fluorophenyl)propan-2-amine hydrochloride | [4] |
| CAS Number | 1202751-82-3 | [4] |
| Molecular Formula | C₉H₁₃ClFN | [4] |
| Molecular Weight | 189.66 g/mol | [4] |
| Canonical SMILES | CC(C1=CC=CC=C1F)(N)C.Cl | [4] |
Basicity and the Influence of Fluorine Substitution
The basicity of 2-(2-Fluorophenyl)propan-2-amine is a defining characteristic, primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine group. In the hydrochloride salt, this amine group is protonated. The equilibrium between the protonated (conjugate acid) and the free base form is quantified by the pKa value.
Theoretical Framework: The Ortho-Fluorine Effect
The position of the fluorine atom on the phenyl ring is paramount in determining the amine's basicity. Arylamines are inherently less basic than aliphatic amines because the nitrogen's lone pair can be delocalized into the aromatic π-system, rendering it less available for protonation.[5]
Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom. A lower electron density on the nitrogen makes it a weaker base, as it is less capable of donating its lone pair to a proton. When the fluorine is in the ortho position, this inductive effect is particularly pronounced due to its proximity to the amino group. This leads to a predicted lower pKa (weaker basicity) compared to its non-fluorinated analog, phentermine, or its meta- and para-fluoro isomers.[3]
Caption: The electron-withdrawing effect of ortho-fluorine reduces basicity.
Physicochemical Properties
While specific, experimentally determined data for 2-(2-Fluorophenyl)propan-2-amine hydrochloride are scarce, the following table summarizes known and predicted properties based on its structure and data from analogous compounds.
| Property | Value / Expected Value | Rationale / Reference |
| Physical State | Solid at room temperature. | [3] |
| pKa | Not experimentally reported. Expected to be lower than phentermine (pKa ~10.1). | The electron-withdrawing fluorine atom is expected to decrease the basicity of the amine group. |
| Melting Point | Not experimentally reported. Analogous amine hydrochlorides often exhibit melting points >250°C. | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | Amine hydrochloride salts are generally polar and thus soluble in polar solvents.[3] |
| LogP (calculated) | 2.0195 | [4] |
Experimental Protocols for Characterization
Given the absence of published experimental data, researchers will need to perform their own characterization. The following section provides robust, standardized protocols for determining the key basic properties of this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is the gold-standard method for determining the pKa of ionizable compounds. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(2-Fluorophenyl)propan-2-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Titrant: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Instrumentation: Use a calibrated pH meter with a glass electrode capable of 0.01 pH unit resolution.
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the pH electrode and a magnetic stirrer in the solution.
-
Allow the pH to stabilize and record the initial reading.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).
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The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the conjugate acid.
-
Caption: Potentiometric titration workflow for pKa determination.
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of 2-(2-Fluorophenyl)propan-2-amine hydrochloride to a series of vials containing a fixed volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Representative Synthetic Route
The synthesis of 2-(2-Fluorophenyl)propan-2-amine can be approached through several established organic chemistry reactions. The Ritter reaction is a particularly effective method for creating tertiary carbinamines.[6] This pathway involves the reaction of a carbocation precursor with a nitrile, followed by hydrolysis.
Proposed Synthesis via Ritter Reaction:
-
Step 1: Generation of the Tertiary Carbocation. 2-(2-Fluorophenyl)propan-2-ol can be used as the precursor. In the presence of a strong acid, such as concentrated sulfuric acid, the alcohol is protonated and subsequently loses a molecule of water to form a stable tertiary benzylic carbocation.
-
Step 2: Nucleophilic Attack by Nitrile. A nitrile, such as acetonitrile, acts as the nucleophile. The nitrogen atom of the nitrile attacks the carbocation, forming a stable nitrilium ion intermediate.[7]
-
Step 3: Hydrolysis to the Amide. The reaction mixture is carefully quenched with water. The nitrilium ion is then hydrolyzed to form the corresponding N-acetyl amide intermediate.
-
Step 4: Amide Hydrolysis to the Amine. The N-acetyl amide is hydrolyzed under acidic or basic conditions to yield the final product, 2-(2-Fluorophenyl)propan-2-amine.
-
Step 5: Salt Formation. The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.
Caption: Plausible synthetic route using the Ritter reaction.
Conclusion
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